molecular formula C13H22ClNO B13814242 D,L-erythro-4'-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride

D,L-erythro-4'-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride

Cat. No.: B13814242
M. Wt: 243.77 g/mol
InChI Key: LZUVVPRORDRHNJ-STEACBGWSA-N
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Description

Properties

Molecular Formula

C13H22ClNO

Molecular Weight

243.77 g/mol

IUPAC Name

(1S,2S)-1-(4-methylphenyl)-2-(propan-2-ylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C13H21NO.ClH/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12;/h5-9,11,13-15H,1-4H3;1H/t11-,13+;/m0./s1

InChI Key

LZUVVPRORDRHNJ-STEACBGWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]([C@H](C)NC(C)C)O.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)NC(C)C)O.Cl

Origin of Product

United States

Preparation Methods

Alkylation of 4-Methylbenzyl Alcohol Derivatives

A common approach involves the nucleophilic substitution or reductive amination of 4-methylbenzyl alcohol or its derivatives with isopropylamine-containing intermediates. The key steps include:

  • Step 1: Preparation of 4-methylbenzaldehyde or 4-methylbenzyl alcohol as the aromatic precursor.
  • Step 2: Introduction of the isopropylaminoethyl group via reductive amination with isopropylamine and an appropriate aldehyde or ketone intermediate.
  • Step 3: Isolation of the racemic D,L-erythro mixture.
  • Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

This method allows control over the stereochemistry and purity by adjusting reaction conditions such as temperature, solvent, and reducing agents.

Reductive Amination Route

Reductive amination is often employed to attach the isopropylaminoethyl substituent to the benzyl alcohol moiety:

  • Reagents: 4-methylbenzaldehyde, isopropylamine, reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Procedure: The aldehyde reacts with isopropylamine to form an imine intermediate, which is subsequently reduced to the corresponding amine.
  • Outcome: Formation of the α-(1-isopropylaminoethyl) benzyl alcohol structure.
  • Final Step: Conversion to hydrochloride salt by acid treatment.

This method is favored for its mild conditions and relatively high yields.

Alternative Synthetic Routes

Other synthetic strategies include:

  • Nucleophilic substitution: Using halogenated precursors such as 4-methylbenzyl chloride or bromide reacted with isopropylamine under basic conditions.
  • Chiral resolution: If enantiomerically pure forms are desired, chiral resolution techniques may be applied post-synthesis, though the compound is commonly prepared as a racemate.

Reaction Conditions and Yield Considerations

  • The reaction temperature typically ranges from ambient to moderate heating (25–80°C).
  • Solvents such as methanol, ethanol, or dichloromethane are commonly used.
  • Yields vary depending on the method but generally range from moderate to high (50–85%).
  • Purification is commonly achieved by crystallization or chromatographic techniques.
  • The final hydrochloride salt is typically obtained as a crystalline solid with improved stability and handling properties.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Typical Conditions Yield Range Notes
Alkylation of Benzyl Alcohol 4-methylbenzyl alcohol, isopropylamine Nucleophilic substitution Mild heating, solvent (MeOH, EtOH) 60–80% Straightforward, racemic mixture
Reductive Amination 4-methylbenzaldehyde, isopropylamine, NaBH3CN Reductive amination Room temperature to 50°C 70–85% Mild conditions, good selectivity
Nucleophilic Substitution 4-methylbenzyl halide, isopropylamine SN2 substitution Ambient to reflux 50–75% Requires halogenated precursor
Chiral Resolution (optional) Racemic product, chiral resolving agents Separation Various Variable For enantiomerically pure compound

Research Findings and Notes

  • The compound’s unique structure, combining an aromatic alcohol with an isopropylamino group, imparts biological activity that is under investigation in proteomics and pharmacology.
  • The stereochemical configuration (D,L-erythro) influences its interaction with biological targets, necessitating careful synthetic control when enantiopure forms are required.
  • The hydrochloride salt form enhances water solubility and stability, facilitating its use in biological assays.
  • Although detailed mechanistic studies of the synthesis are limited, the reductive amination approach is widely accepted due to its efficiency and mild reaction conditions.
  • Purity and yield optimization depend on controlling reaction parameters such as pH, temperature, and reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

D,L-erythro-4’-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), various amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce simpler amines or alcohols .

Scientific Research Applications

D,L-erythro-4'-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride, with the molecular formula C13H21NO- HCl and a molecular weight of 243.77 g/mol, is utilized in a variety of scientific research applications. It is also known as (1S,2S)-1-(4-methylphenyl)-2-(propan-2-ylamino)propan-1-ol hydrochloride.

Scientific Research Applications

D,L-erythro-4’-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride is employed across various scientific disciplines:

  • Chemistry Used as a reagent in organic synthesis and as a standard in analytical chemistry.
  • Biology Employed in studies involving β-receptors and catecholamine interactions.
  • Medicine Investigated for potential therapeutic effects in conditions related to β-receptor activity.
  • Industry Utilized in the production of various chemical intermediates and as a research chemical.

Adrenergic Receptor Interaction

The compound can block β-adrenergic receptors, leading to:

  • Decreased Heart Rate Administration of the compound has resulted in a significant reduction in heart rate in animal models.
  • Lowered Blood Pressure Chronic administration has shown a consistent decrease in systolic blood pressure, suggesting potential use in treating hypertension.

D,L-erythro-4'-Methyl-α-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride exhibits biological activity primarily through its interaction with adrenergic receptors.

Study 1: Cardiovascular Effects

A study published in Cardiovascular Pharmacology investigated the pressor effects of β-adrenergic receptor blocking drugs, including D,L-erythro-4'-Methyl-α-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride. The findings demonstrated that daily treatment significantly reduced both systolic blood pressure and heart rate in test subjects over a two-week period.

Study 2: Pharmacokinetics and Efficacy

Another study focused on the pharmacokinetics of this compound, revealing that it has a half-life conducive to once-daily dosing and was shown to maintain therapeutic levels throughout the day, indicating its potential for chronic use in managing cardiovascular conditions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: D,L-erythro-4'-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride
  • CAS Registry Number : 13549-69-4
  • Molecular Formula: C₁₃H₂₂ClNO
  • Molecular Weight : 247.77 g/mol
  • Physical Properties :
    • Melting Point: 202–204°C
    • Partition Coefficient (LogP): 3.60780 (indicative of moderate lipophilicity)
    • Polar Surface Area (PSA): 32.26 Ų (suggesting moderate bioavailability)

This compound is a hydrochloride salt of a substituted benzyl alcohol derivative with an isopropylaminoethyl side chain. Its stereochemical designation as "D,L-erythro" implies a specific diastereomeric configuration, which may influence its biological activity and physicochemical behavior.

Structural and Functional Analogues

The compound shares structural motifs with several pharmaceuticals and intermediates, including β-adrenergic agonists, psychoactive agents, and synthetic intermediates. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Key Features LogP PSA (Ų) Applications/Notes
This compound 13549-69-4 C₁₃H₂₂ClNO Benzyl alcohol core, isopropylaminoethyl substituent, hydrochloride salt 3.61 32.26 Potential β-adrenergic activity; listed under "other drugs"
Bupropion Hydrochloride 31677-93-7 C₁₃H₁₈ClNO Aminoketone structure, antidepressant 2.18 43.70 Lower LogP indicates reduced lipophilicity compared to target compound
Clenbuterol Hydrochloride 21898-19-1 C₁₂H₁₈Cl₂N₂O β₂-adrenergic agonist, arylchloro substituent 2.89 68.54 Higher PSA due to additional hydroxyl groups; used as bronchodilator
Benfluorex Hydrochloride 23642-66-2 C₁₃H₁₈ClF₃N₂O Fluorinated anorectic agent 4.50 40.50 Higher LogP suggests enhanced membrane permeability
N-a-Benzoyl-L-arginine-4-nitroanilide Hydrochloride 104333-99-1 C₂₀H₂₃ClN₆O₅ Peptide-mimetic nitroanilide, protease substrate 1.98 143.15 High PSA due to multiple polar groups; used in enzymatic assays
Key Observations :

Lipophilicity: The target compound (LogP = 3.61) is more lipophilic than Bupropion (LogP = 2.18) but less than Benfluorex (LogP = 4.50).

Stereochemical Complexity : Unlike racemic mixtures such as rac-Cotinine (CAS 486-56-6), the "D,L-erythro" designation implies a defined diastereomeric ratio, which could enhance specificity in receptor interactions .

Analytical Challenges : Similar to N-a-Benzoyl-L-arginine-4-nitroanilide Hydrochloride, the compound’s purity assessment likely requires advanced chromatographic methods (e.g., HPLC with UV detection), as standard TLC may lack resolution for closely related impurities .

Biological Activity

D,L-erythro-4'-Methyl-α-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride (CAS Number: 13549-69-4) is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • Molecular Formula : C₁₃H₂₁ClNO
  • Molecular Weight : 243.77 g/mol
  • IUPAC Name : (1S,2S)-1-(4-methylphenyl)-2-(propan-2-ylamino)propan-1-ol; hydrochloride
  • LogP : 3.607 (indicating moderate lipophilicity)

D,L-erythro-4'-Methyl-α-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride exhibits biological activity primarily through its interaction with adrenergic receptors. It is known to act as a β-blocker, which can influence cardiovascular parameters such as heart rate and blood pressure.

Adrenergic Receptor Interaction

Research indicates that this compound can block β-adrenergic receptors, leading to:

  • Decreased Heart Rate : In various animal models, administration of this compound has resulted in a significant reduction in heart rate.
  • Lowered Blood Pressure : Chronic administration has shown a consistent decrease in systolic blood pressure, suggesting potential use in treating hypertension.

Study 1: Cardiovascular Effects

A study published in Cardiovascular Pharmacology investigated the pressor effects of β-adrenergic receptor blocking drugs, including D,L-erythro-4'-Methyl-α-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride. The findings demonstrated that daily treatment significantly reduced both systolic blood pressure and heart rate in test subjects over a two-week period .

Study 2: Pharmacokinetics and Efficacy

Another study focused on the pharmacokinetics of this compound, revealing that it has a half-life conducive to once-daily dosing. The compound was shown to maintain therapeutic levels throughout the day, indicating its potential for chronic use in managing cardiovascular conditions .

Comparative Analysis with Other Compounds

The following table compares D,L-erythro-4'-Methyl-α-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride with other common β-blockers:

Compound NameMolecular Weight (g/mol)Mechanism of ActionPrimary Use
D,L-Erythro243.77β-Adrenergic BlockerHypertension
Propranolol259.34Non-selective β-blockerAnxiety, Hypertension
Atenolol266.34Selective β₁-blockerHypertension, Angina

Q & A

Q. What are the recommended methods for synthesizing D,L-erythro-4'-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride?

The synthesis typically involves a reductive amination reaction between 4'-methylbenzyl alcohol derivatives and isopropylamine, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:

  • Starting materials : 4'-methylbenzyl alcohol and isopropylamine.
  • Catalytic conditions : Use of reducing agents (e.g., sodium cyanoborohydride) under controlled pH.
  • Salt formation : Precipitation with HCl in anhydrous ethanol to ensure purity . Note: Reaction optimization (e.g., temperature, solvent polarity) is critical to achieving stereochemical purity (erythro configuration) .

Q. How can researchers characterize the purity and stereochemistry of this compound?

  • Melting point analysis : The hydrochloride salt typically melts at 190–194°C, with deviations indicating impurities .
  • Chromatography : Reverse-phase HPLC with UV detection (λmax ~255 nm) or GC-MS with polar columns (e.g., polyethylene glycol) to resolve stereoisomers .
  • Spectroscopy : 1^1H NMR for confirming the erythro configuration (e.g., coupling constants between adjacent protons) .

Q. What storage conditions are optimal for maintaining stability?

Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate a shelf life of ≥5 years under these conditions, with minimal degradation observed via accelerated aging tests (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How does the isopropylamino group influence receptor binding in pharmacological studies?

The isopropylamino moiety enhances lipophilicity, facilitating blood-brain barrier penetration. Comparative studies with analogs (e.g., tert-butyl or methylamino substitutions) show reduced affinity for adrenergic receptors, suggesting the isopropyl group’s steric bulk is critical for target engagement . Methodological approaches include:

  • Radioligand binding assays : Using 3^3H-labeled ligands to quantify receptor affinity (e.g., α1_1-adrenergic receptors).
  • Molecular docking : Simulations to map interactions with receptor active sites .

Q. What strategies are effective for resolving data contradictions in impurity profiling?

Contradictions in impurity levels (e.g., residual solvents or stereoisomers) can arise from synthesis scaling or analytical method variability. Recommended steps:

  • Orthogonal methods : Combine HPLC, GC, and mass spectrometry to cross-validate results .
  • Reference standards : Use EP/PharmEur impurity standards (e.g., Imp. E or G) for quantification . Example: A discrepancy in benzaldehyde levels (>0.05%) detected via GC may require adjusting reaction quenching protocols .

Q. How can experimental design optimize yield in benzylation reactions for derivatives?

Statistical approaches like 23^3 factorial design (Yates pattern) identify critical factors (temperature, molar ratio, catalyst concentration). For example:

  • Optimal conditions: 130°C, 4:1 molar ratio (aryl alcohol:benzyl alcohol), 5% perchloric acid catalyst.
  • Predicted vs. experimental yield variance: <0.04% under optimized settings .

Q. What are the implications of structural analogs on pharmacokinetic properties?

Analog studies reveal:

  • Hydroxyl additions : Improve aqueous solubility (e.g., 3,4-dihydroxy analogs) but reduce CNS penetration .
  • Cyclopropane substituents : Enhance metabolic stability (e.g., p-cyclopropyl analogs resist cytochrome P450 oxidation) . Methodological validation includes in vitro microsomal assays and partition coefficient (logP) measurements .

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